molecular formula C12H16ClN B3200262 1-(4-Chlorophenyl)cyclohexan-1-amine CAS No. 1017478-76-0

1-(4-Chlorophenyl)cyclohexan-1-amine

Cat. No.: B3200262
CAS No.: 1017478-76-0
M. Wt: 209.71 g/mol
InChI Key: KGYIGTJQINELJP-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)cyclohexan-1-amine (CAS 1202890-80-9) is a chemical compound with the molecular formula C12H16ClN and a molecular weight of 209.72 g/mol . This amine is part of a class of substituted cyclohexylamine derivatives that serve as versatile intermediates and scaffolds in organic and medicinal chemistry research . Its structure, featuring both an aromatic chlorophenyl group and an aliphatic cyclohexylamine, makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of compounds with potential biological activity. Researchers utilize this compound in the exploration of new pharmacologically active substances. Scientific literature indicates that structurally similar compounds are investigated for their potential as antimicrobial agents and antibiofilm strategies, which are critical in addressing the global challenge of antibiotic resistance . Furthermore, such functionalized cyclohexylamines are key precursors in pharmaceutical research for constructing novel molecular entities, including heterocyclic scaffolds like 1,3-oxazoles, which are known to exhibit a range of potent therapeutic properties . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (MSDS) prior to handling and adhere to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN/c13-11-6-4-10(5-7-11)12(14)8-2-1-3-9-12/h4-7H,1-3,8-9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYIGTJQINELJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017478-76-0
Record name 1-(4-chlorophenyl)cyclohexan-1-amine
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Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

A ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-(4-Chlorophenyl)cyclohexan-1-amine, one would expect to see distinct signals for the aromatic protons on the chlorophenyl ring, the aliphatic protons of the cyclohexane (B81311) ring, and the amine (-NH₂) protons.

Aromatic Region: The protons on the 4-chlorophenyl group would typically appear as two distinct doublets in the aromatic region (approximately δ 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring.

Cyclohexane Region: The ten protons on the cyclohexane ring would produce complex multiplets in the aliphatic region (approximately δ 1.2-2.5 ppm).

Amine Protons: The two amine protons would likely appear as a broad singlet. Its chemical shift can vary and this peak would disappear upon the addition of D₂O, a common method for identifying exchangeable protons.

Detailed experimental ¹H NMR data for this specific compound is not available in the reviewed literature.

A ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule. For this compound, one would anticipate:

Aromatic Carbons: Four signals in the aromatic region (δ 120-150 ppm). This includes the carbon bearing the chlorine atom, the carbon attached to the cyclohexane ring (quaternary), and the two sets of equivalent CH carbons.

Aliphatic Carbons: Signals corresponding to the carbons of the cyclohexane ring, including the quaternary carbon atom bonded to both the phenyl ring and the amine group (C1), and the other five CH₂ groups. The C1 carbon would be expected at a characteristic downfield shift due to the attached electronegative nitrogen and the phenyl group.

Specific, experimentally determined ¹³C NMR chemical shifts for this compound have not been published in the available literature.

Two-dimensional NMR techniques are used to establish correlations between protons and carbons, confirming the structural assembly.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the carbon signal to which it is directly attached, allowing for unambiguous assignment of the cyclohexane and aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It would be crucial for confirming the connectivity of the entire molecule, for instance, by showing correlations from the cyclohexane protons to the aromatic carbons and the quaternary C1 carbon.

Published 2D NMR data for this compound could not be located.

Vibrational Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For a primary amine like this compound, key characteristic absorptions would include:

N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching of the N-H bonds. researchgate.netmdpi.com

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexane ring appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-Cl Stretching: A strong absorption corresponding to the C-Cl bond stretch is expected in the fingerprint region.

A review of scientific databases did not yield an experimental IR spectrum for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and formula. While experimental mass spectra are not published, predicted data is available. uni.lu

For this compound (C₁₂H₁₆ClN), the expected monoisotopic mass is 209.0971 Da. In a typical mass spectrum using electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed. The fragmentation pattern would likely involve the loss of ammonia (B1221849) or cleavage of the cyclohexane ring.

Table 1: Predicted Mass Spectrometry Data for C₁₂H₁₆ClN

AdductPredicted m/z
[M+H]⁺210.10440
[M+Na]⁺232.08634
[M]⁺209.09657

Data sourced from PubChemLite. uni.lu

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that subjects the analyte to a high-energy electron beam (typically 70 eV). mdpi.comuvic.ca This process results in the formation of a molecular ion (M⁺˙), which is a radical cation, and extensive fragmentation. The resulting mass spectrum is a characteristic fingerprint of the molecule, revealing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. This fragmentation pattern provides valuable information for structural elucidation. uvic.caresearchgate.net

For this compound, the molecular ion peak would be observed at an m/z corresponding to its molecular weight (C₁₂H₁₆ClN, approx. 209.10 g/mol ). uni.lu Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments will be observed, with peaks at M and M+2 in an approximate 3:1 ratio.

The fragmentation of this compound is governed by the stability of the resulting fragments. Key fragmentation pathways for amines include alpha-cleavage, where a bond adjacent to the nitrogen atom is broken. libretexts.orgmiamioh.edu In this molecule, fragmentation is expected to occur within the cyclohexyl ring and at the bond connecting the ring to the chlorophenyl group.

Table 1: Predicted Key Fragments in the EI-MS Spectrum of this compound

m/z (approx.)Fragment Structure/IdentityFragmentation Pathway
209/211[C₁₂H₁₆ClN]⁺˙Molecular Ion (M⁺˙)
194/196[C₁₁H₁₃ClN]⁺˙Loss of a methyl radical (•CH₃) from the cyclohexyl ring
180/182[C₁₁H₁₁ClN]⁺˙Loss of an ethyl radical (•C₂H₅) from the cyclohexyl ring
139/141[C₆H₄Cl-C=NH₂]⁺Cleavage of the cyclohexyl ring, retaining the chlorophenyl and amine groups
111/113[C₆H₄Cl]⁺Loss of the cyclohexylamine (B46788) radical
91[C₇H₇]⁺Tropylium ion, from rearrangement of the phenyl ring

Note: The m/z values are approximate and represent the nominal mass. The presence of the ³⁵Cl and ³⁷Cl isotopes will result in doublet peaks for chlorine-containing fragments.

Electrospray Ionization Mass Spectrometry (ESI⁺-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. mdpi.commiamioh.edu This makes it highly effective for determining the molecular weight of a compound. miamioh.edu For this compound, the basic amine group is readily protonated in the positive ion mode (ESI⁺).

In ESI-MS/MS studies, the protonated molecule is selected and subjected to collision-induced dissociation, revealing characteristic fragmentation pathways. For similar compounds like ketamine analogues, common fragmentation pathways in ESI-MS/MS include the loss of water (H₂O) or the amine group (R-NH₂). nih.gov

Table 2: Predicted Ions in the ESI⁺-MS Spectrum of this compound

Adductm/z (Predicted)Ion Type
[M+H]⁺210.10440Protonated Molecule
[M+Na]⁺232.08634Sodium Adduct
[M+NH₄]⁺227.13094Ammonium (B1175870) Adduct
[M+K]⁺248.06028Potassium Adduct
[M+H-H₂O]⁺192.09438In-source fragment (loss of water)

Data sourced from predicted values. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. thermofisher.comnih.gov It is widely used for the identification and quantification of compounds in complex mixtures. nih.govmdpi.com

The analysis of this compound by LC-MS would involve its separation on a chromatographic column, typically a reversed-phase column like a C18, followed by detection using an MS detector, often with an ESI source. nih.govmdpi.com Method development would optimize parameters such as the mobile phase composition (e.g., a gradient of acetonitrile (B52724) or methanol (B129727) and water with additives like ammonium acetate (B1210297) or formic acid), flow rate, and column temperature to achieve good chromatographic resolution and peak shape. nih.govmdpi.com LC-MS/MS, using multiple reaction monitoring (MRM) mode, would provide high selectivity and sensitivity for quantitative analysis. nih.gov

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

To perform Single-Crystal X-ray Diffraction (SCXRD), a high-quality single crystal of the compound is required. nih.govrsc.org This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

While a specific crystal structure for this compound is not available in the searched literature, analysis of related compounds provides insight into the expected structural features. For instance, studies on molecules containing both chlorophenyl and piperidine (B6355638) or cyclohexane rings reveal detailed conformational and crystallographic data. nih.gov The cyclohexane ring would likely adopt a stable chair conformation. The analysis would yield precise crystallographic parameters.

Table 3: Illustrative Crystallographic Data for a Related Chlorophenyl-Containing Compound

ParameterValue (Example: (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine) nih.gov
Crystal systemTriclinic
Space groupP-1
a (Å)9.2923 (5)
b (Å)12.0163 (7)
c (Å)12.6723 (7)
α (°)100.158 (2)
β (°)109.113 (2)
γ (°)98.412 (2)
Volume (ų)1265.11 (12)
Z (molecules/unit cell)2

This data is for an illustrative compound and not this compound.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

For a molecule like this compound, the primary intermolecular interactions would include hydrogen bonds involving the amine group (N-H···N or N-H···Cl), as well as numerous van der Waals contacts. Hirshfeld analysis of related structures shows that H···H, H···C/C···H, and H···Cl/Cl···H interactions are typically the most significant contributors to crystal packing. nih.govresearchgate.net

Table 4: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Chlorophenyl Compound

Interaction TypeContribution (%) (Example: 1-(4-chlorophenyl)-5-{4-[(2-methylphenyl)methoxy]phenyl}-1H-pyrazole) researchgate.net
H···H42.5
H···C/C···H35.0
H···Cl/Cl···H12.0
H···O/O···H6.4
H···N/N···H2.1
C···C1.1

This data is for an illustrative compound and not this compound.

Supramolecular Architecture and Energy Framework Calculations

The intermolecular interactions identified by SCXRD and Hirshfeld analysis dictate the supramolecular architecture of the crystal, which describes how molecules self-assemble into larger, ordered structures like chains, sheets, or 3D networks. mdpi.comresearchgate.net

To further understand the stability of the crystal packing, energy framework calculations can be performed. mdpi.commdpi.com These calculations, often using density functional theory (DFT), quantify the interaction energies between a central molecule and its neighbors. The total interaction energy is typically decomposed into electrostatic, dispersion, polarization, and repulsion components. mdpi.comresearchgate.net This analysis provides a quantitative measure of the forces holding the crystal lattice together and highlights the dominant contributions (e.g., dispersion forces vs. hydrogen bonding) to the supramolecular structure. mdpi.com The results are often visualized as cylindrical frameworks where the cylinder radius is proportional to the strength of the interaction energy. mdpi.com

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are based on the fundamental principles of quantum mechanics and can provide highly detailed information about molecular properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a popular computational method that balances accuracy with computational cost, making it suitable for a wide range of chemical systems. rsc.orgberkeley.edursc.orggithub.io Had such studies been performed on 1-(4-Chlorophenyl)cyclohexan-1-amine, they would typically involve the following analyses:

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)An analysis of the electronic structure would reveal how electrons are distributed within the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy and location of these orbitals would indicate the most likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is useful for predicting non-covalent interactions and sites of chemical reactivity.

Advanced Computational Methods (e.g., Møller-Plessett Perturbation Theory)

Møller-Plessett (MP) perturbation theory is a more computationally intensive method that provides a higher level of accuracy by better accounting for electron correlation. MP2, the second-order correction, is a common starting point. Applying this method would refine the energy calculations obtained from DFT and could be particularly important for accurately describing intermolecular interactions. However, no specific studies using MP theory for this compound have been identified in the literature.

Mechanistic Insights from Computational Studies

Computational studies are frequently used to elucidate the step-by-step pathways of chemical reactions. For this compound, this could involve modeling its synthesis, degradation, or interaction with biological targets. By calculating the energies of reactants, transition states, and products, researchers can determine the most likely reaction mechanism and identify rate-limiting steps. Currently, there is a lack of such published mechanistic studies for this specific compound.

Elucidation of Reaction Mechanisms and Transition States

Computational methods are instrumental in mapping the intricate pathways of chemical reactions involving arylcyclohexylamines. By calculating the potential energy surface (PES) of a reaction, chemists can identify the most likely mechanism, including intermediate structures and high-energy transition states. mdpi.com

For instance, in syntheses related to arylcyclohexylamines, computational models can elucidate complex cyclization or rearrangement steps. A plausible mechanism for the formation of a related heterocyclic system, 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one, was proposed to proceed through the formation of an enol intermediate, followed by a 1,3-diketone which then undergoes ring closure. mdpi.com Such computational explorations help rationalize observed product formations and optimize reaction conditions. mdpi.com

Theoretical calculations, often employing methods like Density Functional Theory (DFT), are used to locate and verify stationary points on the potential energy surface. rsc.org These points correspond to stable molecules (local minima) and transition states (saddle points with one imaginary frequency). rsc.org For the reaction of a related aromatic amine, 4-methyl aniline (B41778), with OH radicals, computational analysis revealed five distinct hydrogen abstraction paths and identified the key transition states, allowing for the determination of the primary reaction products. mdpi.com The energy barriers calculated for these transition states dictate the kinetics and feasibility of each pathway. mdpi.com

Table 1: Example of Calculated Energy Barriers for Reaction Pathways of a Related Aromatic Amine This table is illustrative of the types of data generated in computational mechanism studies.

Reaction Path Transition State Calculated Barrier Height (kJ/mol)
H-abstraction from C3-H T0P3 13 mdpi.com
OH addition to C1 TS1 -35 mdpi.com
OH addition to C2 TS2 -19 mdpi.com

Prediction of Chemical Reactivity and Selectivity

Computational chemistry allows for the prediction of a molecule's reactivity and the selectivity of its reactions through the analysis of its electronic structure. materialsciencejournal.org Key parameters derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in this regard. materialsciencejournal.org

The HOMO energy indicates the ability of a molecule to donate electrons, correlating with its nucleophilicity. Conversely, the LUMO energy reflects its ability to accept electrons, indicating its electrophilicity. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. materialsciencejournal.org For a related compound, (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, these electronic properties were calculated using DFT at the B3LYP/6-311G(d,p) level of theory to explore its chemical behavior. materialsciencejournal.org

Global reactivity descriptors, calculated from these frontier orbital energies, provide quantitative measures of reactivity. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge.

These descriptors help predict how this compound would behave in different chemical environments, for example, identifying the most likely sites for nucleophilic or electrophilic attack. researchgate.net

Table 2: Calculated Electronic Properties for a Structurally Related Chlorophenyl Compound Data for (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, illustrative of the parameters calculated for reactivity prediction.

Parameter Value
HOMO Energy -6.45 eV materialsciencejournal.org
LUMO Energy -2.25 eV materialsciencejournal.org
HOMO-LUMO Gap 4.20 eV materialsciencejournal.org
Ionization Potential (I) 6.45 eV materialsciencejournal.org
Electron Affinity (A) 2.25 eV materialsciencejournal.org

Computational Approaches to Structure-Activity Relationships (SAR) in a Chemical Context

Quantitative Structure-Activity Relationship (QSAR) models use computational methods to establish a mathematical correlation between the chemical structure of a compound and its activity. nih.govmdpi.com This approach is fundamental in understanding how molecular features influence chemical behavior and interaction. frontiersin.org

In silico Docking Studies for Receptor Binding Profiles (non-clinical mechanistic)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or enzyme) to form a stable complex. nih.gov In a purely chemical context, this method is used to explore and rationalize the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that govern molecular recognition. mdpi.com

For compounds structurally related to this compound, docking studies have been performed to understand their binding affinity and mode of interaction with various protein targets. neliti.comnih.gov These in silico experiments calculate a "docking score" or "binding energy," which estimates the strength of the ligand-receptor interaction. nih.gov A more negative score typically indicates a more favorable binding interaction. nih.gov

The analysis of the docked pose reveals key insights into the binding mechanism. For example, it can identify specific amino acid residues within a protein's binding pocket that form crucial hydrogen bonds with the ligand. neliti.com It can also reveal how different isomers or analogs of a compound might adopt different binding poses, explaining variations in their interaction profiles. mdpi.com For example, docking studies on certain flavonoids against SARS-CoV-2 proteins identified specific amino acid interactions, such as with Glu290 and Asp289, providing a structural basis for their binding affinity. nih.gov These studies are mechanistic explorations of potential intermolecular interactions.

Table 3: Example Docking Scores for Bioactive Compounds Against a Protein Target This table presents illustrative data from a molecular docking study against bovine NLRP9 protein to show the type of results generated.

Compound Binding Affinity (kcal/mol)
Withanolide B -10.5 nih.gov
Doxycycline hydrochloride (Control) -10.3 nih.gov
Withanoside IV -9.9 nih.gov
Withanoside V -9.8 nih.gov
Sitoindoside IX -9.6 nih.gov
Withanolide A -8.7 nih.gov

Correlation of Electronic Properties with Reactivity and Interaction

The electronic properties of a molecule are intrinsically linked to its reactivity and its ability to interact with other molecules. Computational methods can generate detailed maps of a molecule's electronic landscape, which can then be correlated with its observed chemical behavior.

A key tool in this analysis is the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). materialsciencejournal.org These regions are predictive of how the molecule will interact with other entities. For example, electron-rich areas are prone to electrophilic attack, while electron-poor areas are susceptible to nucleophilic attack. materialsciencejournal.org In a study of (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, MEP analysis showed that the most negative potential was located over the carbonyl oxygen atom, identifying it as a likely site for electrophilic interaction. materialsciencejournal.org

By correlating these calculated electronic properties with experimental or computationally predicted activity (such as binding affinity from docking), a QSAR model can be developed. frontiersin.org For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use steric and electrostatic field values around a molecule to predict its activity. frontiersin.orgnih.gov These models provide a quantitative link between the three-dimensional electronic and steric features of a molecule and its interaction potential, guiding the understanding of chemical reactivity. nih.gov

Analytical Methodologies for Purity and Quantitative Assessment

Chromatographic Separation Techniques

Chromatography is a fundamental analytical technique for the separation, identification, and purification of the components of a mixture. For 1-(4-Chlorophenyl)cyclohexan-1-amine, various chromatographic methods are utilized to assess its purity by separating it from starting materials, by-products, and other impurities that may be present following its synthesis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantitative analysis of non-volatile and thermally unstable compounds like arylcyclohexylamines. The method's high resolution and sensitivity make it suitable for detecting trace impurities. nih.gov A reversed-phase HPLC (RP-HPLC) method is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The mobile phase typically consists of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of compounds with a wide range of polarities. Detection is commonly performed using an ultraviolet (UV) detector, as the chlorophenyl group in the molecule absorbs UV light. For higher sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS). nih.gov

Table 1: Illustrative HPLC Method Parameters for Arylcyclohexylamine Analysis

Parameter Condition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) sielc.com
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile rasayanjournal.co.in
Gradient Time-programmed gradient from 30% B to 95% B
Flow Rate 1.0 mL/min sielc.com
Detection UV at 258 nm caymanchem.com

| Injection Volume | 10 µL |

This table presents typical starting conditions for method development. Actual parameters would require optimization for the specific analysis of this compound.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. It is widely used for the purity analysis of phencyclidine (PCP) and its analogues. proquest.com For this compound, GC analysis typically involves injecting a solution of the sample into a heated port, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a capillary column. The column contains a stationary phase, and separation occurs based on the differential partitioning of the compounds between the two phases.

The choice of the column's stationary phase is critical for achieving good resolution. A mid-polarity column, such as one with a (35%-phenyl)-methylpolysiloxane phase, is often suitable for arylcyclohexylamines. chemrxiv.org Detection is most commonly achieved using a Flame Ionization Detector (FID), which provides a response proportional to the mass of carbon, or a Mass Spectrometer (MS), which offers definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns. proquest.com GC-MS is considered a gold-standard technique for the unambiguous identification of such compounds. proquest.com

Table 2: Representative GC-MS Parameters for PCP Analog Analysis

Parameter Condition
Column DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar chemrxiv.orgdphen1.com
Carrier Gas Helium at a constant flow rate chemrxiv.org
Injector Temp. 250 °C nih.gov
Oven Program Start at 60°C, ramp to 280°C dphen1.com
Detector Mass Spectrometer (MS) chemrxiv.org

| Ionization Mode | Electron Ionization (EI) at 70 eV rsc.org |

This table outlines common GC-MS settings. Method validation is required for quantitative purity assessment of this compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for qualitative analysis, such as monitoring reaction progress, identifying compounds, and determining the purity of a sample. silicycle.com It involves spotting the sample onto a plate coated with a thin layer of an adsorbent (the stationary phase), typically silica gel. chemistryhall.com The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, the components of the sample move at different rates, resulting in their separation. chemistryhall.com

For this compound, a mobile phase consisting of a mixture of a nonpolar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is often effective. The polarity of the solvent system can be adjusted to optimize the separation. Visualization of the separated spots can be achieved under UV light (at 254 nm), as the aromatic ring will quench the fluorescence of the indicator in the TLC plate. silicycle.com Alternatively, chemical staining agents can be used. Ninhydrin is a suitable stain for primary amines, which would produce a characteristic colored spot, confirming the presence of the amine functional group. chemistryhall.com

Table 3: Common TLC Systems for Amine Separation

Parameter Description
Stationary Phase Silica gel 60 F254 plates silicycle.com
Mobile Phase Hexane:Ethyl Acetate (e.g., 4:1 or 1:1 v/v) chemistryhall.com
Visualization 1. UV light (254 nm) 2. Iodine vapor chamber 3. Ninhydrin stain followed by heating chemistryhall.com

| Rf Value | Varies depending on the exact mobile phase composition. |

The Rf (retention factor) value is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front. It is a characteristic value for a compound under specific conditions.

Spectroscopic Methods for Analytical Purity Determination

Spectroscopic techniques are indispensable for the structural elucidation and purity confirmation of this compound. These methods provide information about the compound's molecular structure and can detect impurities that may not be separable by chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure. The ¹H NMR spectrum would show distinct signals for the aromatic protons on the chlorophenyl ring, the protons on the cyclohexyl ring, and the amine protons. The chemical shifts, integration values (proton count), and splitting patterns provide detailed information about the connectivity of atoms. Similarly, the ¹³C NMR spectrum would show a unique signal for each carbon atom in a distinct chemical environment, confirming the carbon skeleton of the molecule. rsc.org The absence of signals corresponding to potential impurities is a strong indicator of the sample's purity.

Mass Spectrometry (MS): Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. When coupled with GC or LC, it provides definitive identification of the analyte. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy, confirming its molecular formula. mdpi.com The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule and can be used to distinguish it from structural isomers and impurities. proquest.comchemrxiv.org

Table 4: Predicted Mass Spectrometry Data for C₁₂H₁₆ClN

Adduct Predicted m/z
[M+H]⁺ 210.10440
[M+Na]⁺ 232.08634
[M-H]⁻ 208.08984

| [M]⁺ | 209.09657 |

Data sourced from PubChemLite, representing predicted values for common adducts of this compound. uni.lu

Infrared (IR) and Ultraviolet (UV) Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in the molecule. Key absorptions for this compound would include N-H stretching vibrations for the amine group and C-Cl stretching for the chlorophenyl group. Ultraviolet spectroscopy is useful for quantitative analysis and is based on the absorption of UV light by the aromatic ring. proquest.com

Process Analytical Technology (PAT) in Synthesis Monitoring

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. nih.gov The goal of PAT is to ensure final product quality by understanding and controlling the process in real-time. researchgate.net

In the synthesis of this compound, PAT tools can be implemented to monitor the reaction progress and ensure consistency. For example, in-situ spectroscopic probes (such as Raman or mid-infrared) could be inserted directly into the reaction vessel. diva-portal.org These probes can continuously monitor the concentration of the reactants, intermediates, and the final product by tracking their unique spectral signatures. This real-time data allows for:

Precise determination of reaction endpoint: The reaction can be stopped exactly when the starting material is consumed, preventing the formation of degradation products from over-processing.

Monitoring impurity formation: The rise of any significant impurity can be detected as it forms, allowing for process adjustments to be made to minimize its generation.

Enhanced process understanding: The wealth of data collected helps in understanding the reaction kinetics and the influence of various parameters (e.g., temperature, catalyst loading) on the reaction outcome. nih.gov

By integrating PAT, the synthesis of this compound can be optimized for efficiency, consistency, and purity, moving from a paradigm of testing quality into the final product to building quality into the process itself. researchgate.net

Research Applications and Derivatization Strategies

Precursor in Synthetic Organic Chemistry for Advanced Intermediates

The 1-(4-Chlorophenyl)cyclohexan-1-amine moiety is a key component in the synthesis of advanced molecular architectures. The amine group provides a reactive site for a multitude of chemical transformations, while the chlorophenylcyclohexane core offers a stable, lipophilic scaffold.

Arylcyclohexylamine derivatives are crucial intermediates in pharmaceutical manufacturing. mdpi.com For instance, substituted cyclohexylamine (B46788) structures are central to the synthesis of the antipsychotic drug Cariprazine. google.comnih.govresearchgate.net The synthesis of Cariprazine involves key intermediates derived from trans-4-substituted cyclohexane-1-amines, highlighting the importance of this class of compounds in constructing complex, therapeutically relevant molecules. google.comnih.govresearchgate.neteurekaselect.comresearchgate.net The general utility of cyclohexylamines as intermediates is well-established, as they serve as building blocks for a wide range of pharmaceuticals, including mucolytics, analgesics, and bronchodilators. wikipedia.org

The (4-chlorophenyl) group itself is a common feature in synthetic targets. Research has shown the use of related structures, like 2-chloro-1-(4-chlorophenyl)ethan-1-one, as precursors for complex heterocyclic compounds such as 2-aminoimidazole derivatives. This demonstrates the synthetic value of the chlorinated phenyl motif in building diverse chemical libraries.

Table 1: Examples of Related Precursors and Their Synthetic Products

Precursor Structure Advanced Intermediate/Final Product Field of Application Reference(s)
trans-4-substituted cyclohexane-1-amine Cariprazine (Antipsychotic) Medicinal Chemistry google.com, nih.gov, researchgate.net
2-Amino-2-(4-chlorophenyl)cyclohexan-1-one Norketamine Analogues Medicinal Chemistry mdpi.com
4-(4-Chlorophenyl)cyclohexane carboxylic acid Hydrazone Derivatives Antibacterial Research researchgate.net

Exploration of Structure-Activity Relationships (SAR) within Medicinal Chemistry Research

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The this compound scaffold is an excellent candidate for such studies due to its multiple points for chemical modification.

Research on derivatives of the related 4-(4-chlorophenyl)cyclohexane core has provided significant SAR insights. In one study, a series of novel hydrazone derivatives were synthesized from 4-(4-chlorophenyl)cyclohexane carboxylic acid and evaluated for antibacterial activity. researchgate.net The results showed that the nature of the heterocyclic ring attached to the core structure was critical for activity. Derivatives containing nitrogen heterocycles like pyridine, quinoline, and imidazole (B134444) displayed significant antibacterial effects, while those with furan (B31954) or thiophene (B33073) moieties showed good, but lesser, activity. researchgate.net This demonstrates how modifications distal to the chlorophenylcyclohexane core can fine-tune biological outcomes.

In another study focusing on new amidrazone derivatives containing a cyclohexene (B86901) ring, SAR analysis revealed several key trends:

A 2-pyridyl substituent at one position was crucial for antiproliferative activity. mdpi.com

The presence of a double bond within the cyclohexane (B81311) ring enhanced antiproliferative effects compared to saturated analogs. mdpi.com

A 4-methylphenyl group at another position was beneficial for antibacterial activity, whereas a 4-nitrophenyl group was detrimental. mdpi.com

Furthermore, in the development of ketamine analogs, the position of substituents on the aromatic ring was found to be important. Studies on aromatic ring-substituted ketamine esters indicated that 2- and 3-substituted compounds were generally more active than 4-substituted compounds, such as the 4-chloro derivative, in the specific context of their sedative activity. mdpi.com These findings collectively underscore how systematic chemical modifications to the phenyl ring, the cyclohexane ring, and the amine substituent can modulate biological and binding properties.

Development of Analogs and Derivatives for Chemical Biology Tools

Chemical biology relies on small molecules, or "chemical probes," to study and manipulate biological systems. The development of potent and selective inhibitors for enzymes and receptors is a key goal. Derivatives of arylcyclohexylamines can be designed as such tools.

The process often involves screening a library of compounds derived from a common scaffold. For example, research into inhibitors for cyclin-dependent kinase 12 (CDK12), a cancer therapeutic target, led to the discovery of potent inhibitors based on a trans-4-aminocyclohexyl scaffold. nih.gov Through structure-based design and SAR studies, an optimized compound was identified that served as an excellent chemical probe for studying CDK12 function. nih.gov This illustrates a potential trajectory for derivatives of this compound: its use as a starting point to generate a library of analogs for screening against biological targets of interest, such as kinases or transporters. nih.govpolyu.edu.hk The goal is to develop highly selective molecules that can elucidate the function of specific proteins within a cell, a cornerstone of chemical biology.

Potential Applications in Agricultural Chemistry Research

The principles of medicinal chemistry and drug discovery are often transferable to agricultural chemistry for the development of new pesticides and herbicides. The search for novel bioactive molecules is critical for managing crop diseases and pests.

The demonstrated antibacterial activity of derivatives based on the 4-(4-chlorophenyl)cyclohexane scaffold is directly relevant to this field. researchgate.net Compounds synthesized from 4-(4-chlorophenyl)cyclohexane carboxylic acid were tested against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. researchgate.net The findings that specific heterocyclic additions to the scaffold lead to significant antibacterial activity suggest a viable strategy for developing new agrochemical agents. researchgate.net

Additionally, research into 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, a target for herbicides, utilizes cyclohexane-1,3-dione derivatives. frontiersin.org Quantitative structure-activity relationship (QSAR) studies in this area help in the rational design of new, more effective herbicides. frontiersin.org This highlights the utility of the cyclohexane ring system as a core structure in agrochemical research. The this compound framework, with its combined features, represents a promising starting point for creating libraries of compounds to be screened for herbicidal or pesticidal properties.

Table 2: Antibacterial Activity of Selected 4-(4-Chlorophenyl)cyclohexane Derivatives

Bacterial Strain Derivative Type Activity Level Reference
Staphylococcus aureus (Gram-positive) Hydrazone with pyridine/quinoline ring Significant Activity researchgate.net
S. pyogenes (Gram-positive) Hydrazone with pyridine/quinoline ring Significant Activity researchgate.net
Escherichia coli (Gram-negative) Hydrazone with furan/thiophene ring Good Activity researchgate.net

Material Science Applications and Design of Novel Compounds

Amines are valuable building blocks in material science due to their reactivity and ability to be incorporated into larger polymeric structures. Cyclohexylamine itself is used as a corrosion inhibitor and as an intermediate in the synthesis of vulcanization accelerators for rubber. wikipedia.org

The rigid structure of the cyclohexane ring combined with the functional handles of the amine and the chloro-aromatic group in this compound makes it a candidate for designing novel materials. The primary amine can participate in polymerization reactions to form polyamides or polyimines. The chlorophenyl group can influence the electronic properties and intermolecular packing of a resulting material. There is potential for this compound and its derivatives to be incorporated as monomers into polymers, potentially enhancing thermal stability, mechanical strength, or imparting specific optical properties.

Table of Mentioned Compounds

Compound Name
This compound
1-(4-chlorophenyl)propan-1-amine
2-Amino-2-(4-chlorophenyl)cyclohexan-1-one
2-chloro-1-(4-chlorophenyl)ethan-1-one
3-benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea
4-((4-(2-fluorophenyl)piperazin-1-yl) methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)
4-(4-Chlorophenyl)cyclohexane carboxylic acid
4-chlorobenzophenone
4-Hydroxyphenylpyruvate dioxygenase (HPPD)
Ampicillin
Aniline (B41778)
Cariprazine
Cyclohexane
Cyclohexylamine
Escherichia coli
Fluconazole
Furan
Imidazole
Indole
Ketamine
N-(4-oxocyclohexyl) acetamide
Norketamine
Phencyclidine
Pseudomonas aeruginosa
Pyridine
Quinoline
Staphylococcus aureus

Q & A

Q. Key Considerations :

  • Catalyst selection (e.g., Mn vs. Pd for alkyne coupling) impacts yield and side reactions.
  • Purification via petroleum ether/ethyl acetate gradients ensures removal of unreacted alkynes .

How can researchers resolve discrepancies in NMR and HRMS data during structural characterization?

Advanced Research Focus
Common Issues :

  • NMR peak splitting : Aryl protons may show unexpected multiplicity due to rotational barriers in the cyclohexane ring. Use 2D NMR (e.g., COSY, NOESY) to confirm spatial relationships .
  • HRMS deviations : Isotopic patterns (e.g., chlorine’s M+2 peak) must align with theoretical values. For C₁₃H₁₇ClN, expect m/z 222.1052 ([M+H]⁺); deviations >5 ppm suggest impurities or incorrect adducts .

Q. Methodological Fixes :

  • Recrystallize HCl salts to enhance purity before analysis.
  • Cross-validate with alternative techniques like FT-IR or X-ray crystallography (if crystalline) .

What strategies optimize stereochemical control during synthesis of this compound derivatives?

Advanced Research Focus
Challenges :

  • Racemization at the cyclohexane ring’s chiral center under high-temperature conditions.

Q. Solutions :

  • Chiral auxiliaries : Use enantiopure starting materials (e.g., (1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine) to enforce stereochemistry .
  • Low-temperature reactions : Conduct reactions at −78°C to minimize thermal racemization .
  • Chiral chromatography : Separate enantiomers using columns like Chiralpak® IA/IB with hexane/IPA gradients .

How can conflicting biological activity data for analogs be reconciled?

Data Contradiction Analysis
Case Study :

  • Analog 2-(((2,4-Difluorophenyl)amino)methylene)cyclohexane-1,3-dione shows variable antimicrobial activity due to substituent effects.

Q. Resolution Steps :

Structural tweaks : Compare logP (e.g., 2.2 for 2-(2-chlorophenyl)cyclobutan-1-amine) to assess hydrophobicity’s role in membrane penetration .

Dose-response curves : Ensure assays use standardized concentrations (e.g., 10 mM in DMSO) to avoid solvent interference .

Control experiments : Test against known standards (e.g., baclofen for GABA receptor activity) to validate assay conditions .

What advanced purification techniques are recommended for isolating this compound hydrochloride?

Q. Methodological Focus

  • Ion-exchange chromatography : Separate amine hydrochlorides from neutral byproducts using Dowex® 50WX2 resin .
  • Recrystallization : Use ethanol/water mixtures (3:1 v/v) to achieve >95% purity, confirmed by HPLC with a C18 column (RT: 8.2 min) .
  • LC-MS monitoring : Track elution profiles in real-time to isolate fractions with m/z 222.1052 ± 0.5 ppm .

How to design stability studies for this compound under varying storage conditions?

Experimental Design
Protocol :

Accelerated degradation : Expose samples to 40°C/75% RH for 4 weeks, analyzing degradation via:

  • TGA/DSC : Monitor thermal stability (decomposition onset >200°C indicates robustness) .
  • HPLC-UV : Quantify parent compound loss at 254 nm .

Light sensitivity : Use amber vials vs. clear glass; UV-Vis spectroscopy detects photooxidation products (e.g., quinone formation) .

What computational methods predict the reactivity of this compound in novel reactions?

Q. Advanced Toolkits

  • Retrosynthesis AI : Platforms like Pistachio/Bkms_metabolic prioritize routes based on precursor availability (e.g., 4-chlorophenylacetylene + cyclohexanamine) .
  • DFT calculations : Optimize transition states for Mn-catalyzed alkyne insertion (e.g., ΔG‡ < 25 kcal/mol indicates feasibility) .

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Feasible Synthetic Routes

Reactant of Route 1
1-(4-Chlorophenyl)cyclohexan-1-amine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.